C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
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Description
Scientific Research Applications
Synthesis of Novel Derivatives
- C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine and its derivatives are utilized in the synthesis of novel compounds. For instance, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine was involved in synthesizing novel derivatives with different substituents, indicating its role in generating structurally diverse molecules Aghekyan et al., 2009.
Preparation of Oxorhenium Complexes
- The compound has been implicated in the preparation of complex molecules such as oxorhenium(V) methyl, benzyl, and phenyl complexes. These complexes undergo CO insertion, demonstrating the chemical's versatility in complex reaction mechanisms Robbins et al., 2015.
Structural and Crystallographic Studies
- Derivatives of this compound have been used in structural and crystallographic studies to understand the molecular conformation and crystal packing. For example, the crystal structure of pencycuron, a urea fungicide, reveals the conformations and dihedral angles within the molecule Kang et al., 2015.
Chemical Precursor Studies
- Certain derivatives act as chemical precursors, aiding in understanding the decomposition pathways and facilitating qualitative analysis. For instance, 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol, a suspected chemical precursor of 2-fluorodeschloroketamine, was studied to elucidate its fragmentation pathway and decomposition products Luo et al., 2022.
Investigations in Quantum Chemistry
- Quantum chemical calculations have been employed to understand the properties of derivatives like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester. Such studies involve understanding molecular interactions, stability, and structure-function relationships Gandhi et al., 2016.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIWRVURZRCAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424331 |
Source
|
Record name | C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-50-6 |
Source
|
Record name | C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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